molecular formula C7H5BrFNO B1597860 N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 202865-65-4

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

Cat. No. B1597860
CAS RN: 202865-65-4
M. Wt: 218.02 g/mol
InChI Key: JXINJMATTXHEET-UHFFFAOYSA-N
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Description

“N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine” is a chemical compound that has garnered significant attention in the research and industry sectors. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. Its reactivity with different reagents can lead to the formation of triazoles , which are a class of heterocyclic compounds with potential antifungal, antibacterial, and antiviral properties.

Material Science Applications

In material science, 5-bromo-2-fluorobenzaldehyde oxime can be used to synthesize molecular receptors . These receptors have applications in sensing technologies, where they can bind selectively to specific molecules, indicating the presence of certain substances.

Molecular Imprinting

The compound’s structural specificity makes it suitable for molecular imprinting processes . This technique involves creating polymer matrices with specific binding sites that are complementary to the target molecule, which can be used for separation, sensing, or catalysis.

Synthesis of Benzoxaboroles

5-bromo-2-fluorobenzaldehyde oxime is a precursor in the synthesis of benzoxaboroles . These compounds have garnered interest due to their boron-containing heterocycles, which have shown promise in antibacterial and antifungal applications.

Antimicrobial Research

The oxime derivative can be involved in the synthesis of compounds with antimicrobial properties. Research has been conducted on its complexation and spectral properties, which contribute to its potential as an antimicrobial agent .

Chemical Building Blocks

As a fluorinated building block, this compound is valuable in the synthesis of more complex organic molecules. Its incorporation into other structures can impart desirable properties such as increased stability or reactivity, making it a versatile tool in organic synthesis .

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXINJMATTXHEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378377
Record name 5-Bromo-2-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine

CAS RN

202865-65-4
Record name 5-Bromo-2-fluorobenzaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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